molecular formula C12H14O B1322731 Cyclopropyl 2,3-dimethylphenyl ketone CAS No. 898790-00-6

Cyclopropyl 2,3-dimethylphenyl ketone

Cat. No.: B1322731
CAS No.: 898790-00-6
M. Wt: 174.24 g/mol
InChI Key: VJQRUCGHEKKBMP-UHFFFAOYSA-N
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Description

Cyclopropyl 2,3-dimethylphenyl ketone is an organic compound with the molecular formula C12H14O It is characterized by a cyclopropyl group attached to a 2,3-dimethylphenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 2,3-dimethylphenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 2,3-dimethylbenzoyl chloride in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 2,3-dimethylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Cyclopropyl 2,3-dimethylphenyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which cyclopropyl 2,3-dimethylphenyl ketone exerts its effects depends on the specific reaction or application. In general, the cyclopropyl group can influence the reactivity and stability of the compound, while the ketone moiety can participate in various chemical transformations. The molecular targets and pathways involved may include enzyme binding sites or specific receptors in biological systems.

Comparison with Similar Compounds

  • Cyclopropyl phenyl ketone
  • Cyclopropyl 2,5-dimethylphenyl ketone
  • Cyclopropyl 3,4-dimethylphenyl ketone

Comparison: Cyclopropyl 2,3-dimethylphenyl ketone is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and physical properties. Compared to other cyclopropyl ketones, it may exhibit different behavior in substitution reactions or interactions with biological targets.

Properties

IUPAC Name

cyclopropyl-(2,3-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-4-3-5-11(9(8)2)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQRUCGHEKKBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628054
Record name Cyclopropyl(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-00-6
Record name Cyclopropyl(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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